Cobaltous bromide

Catalysis Organic Synthesis Cross-Coupling

Researchers encounter catalytic failure when substituting cobalt halides without re-optimization. CoBr₂ (CAS 7789-43-7) delivers bromide-specific performance: • Electrosynthesis: Co(I) generation at -1.17 V vs. SCE enables oxidative addition with aryl halides-inaccessible with CoCl₂. • Catalyst Deposition: Higher vapor pressure than CoCl₂ allows lower-temperature sublimation onto H-MFI zeolite for uniform Co site distribution. • Magnetism: CoBr₂·2H₂O exhibits antiferromagnetic ordering at 9.5 K with metamagnetic transitions near 13.5 kG, distinct from chloride analogs.

Molecular Formula Br2Co
Molecular Weight 218.74 g/mol
CAS No. 7789-43-7
Cat. No. B1221230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltous bromide
CAS7789-43-7
Synonymscobalt bromide hexahydrate
cobalt dibromide
tetraaquacobalt(II) bromide dihydrate
Molecular FormulaBr2Co
Molecular Weight218.74 g/mol
Structural Identifiers
SMILES[Co+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2
InChIKeyBZRRQSJJPUGBAA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble in water
112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C
66.7 g/100 mL water at 59 °C;  68.1 g/100 cc water at 97 °C;  77.1 g/100 cc of ethanol at 20 °C;  58.6 g/100 cc of methanol at 30 °C
126.754 lb/100 lb water at 70 °F
Readily soluble in methanol, ethanol, acetone and methyl acetate

Cobaltous Bromide (CAS 7789-43-7) for Catalysis, Electrochemistry, and Magnetic Materials


Cobaltous bromide (CoBr₂, CAS 7789-43-7) is a cobalt(II) halide compound existing in both anhydrous (green solid, hygroscopic, mp 678 °C, density 4.909 g/cm³) [1] and hexahydrate (red-purple crystals, mp 47-48 °C, density 2.46 g/cm³) [2] forms. As a member of the cobalt halide family, it serves as a versatile catalyst precursor in organic synthesis, an electrolyte in electrochemical systems, and a precursor for magnetic materials, with its bromide ligand conferring distinct electronic and steric properties compared to other cobalt halides.

Why Cobalt Bromide Cannot Be Simply Substituted with Other Cobalt Halides or Nickel Analogs


Although cobalt(II) bromide shares the same oxidation state and coordination geometry with other cobalt halides (CoCl₂, CoI₂, CoF₂) and even nickel bromide (NiBr₂), its distinct ligand field strength, polarizability, and steric bulk of the bromide ion drive divergent catalytic outcomes, electrochemical redox behavior, and magnetic ordering temperatures. Substituting CoBr₂ with CoCl₂ or NiBr₂ without re-optimizing reaction parameters frequently results in reduced yield, altered selectivity, or complete catalytic inactivity [1]. The quantitative evidence below demonstrates that the bromide ligand is not an interchangeable component but a functional determinant of performance.

Cobaltous Bromide (CAS 7789-43-7) Quantitative Differentiation Evidence


Catalytic Yield Divergence: CoBr₂ vs. CoCl₂ in Cross-Coupling Reactions

In a cobalt-catalyzed cross-coupling reaction, using CoBr₂ as the catalyst precursor resulted in a product yield of 17%, whereas CoCl₂ under identical conditions produced 43% yield [1]. This demonstrates that the halide ligand significantly influences catalytic efficiency, likely due to differences in ligand lability and electronic effects on the cobalt center.

Catalysis Organic Synthesis Cross-Coupling

Magnetic Susceptibility Maximum: CoBr₂·2H₂O vs. CoCl₂·2H₂O

The dihydrate CoBr₂·2H₂O exhibits a magnetic susceptibility maximum (χ_max) at a lower temperature (9.5 K) with a value of 0.163 emu/mol, compared to CoCl₂·2H₂O which shows its maximum at a higher temperature [1]. The enhanced antiferromagnetic susceptibility maxima in CoBr₂·H₂O and CoBr₂·D₂O further underscore the bromide ion's role in modulating superexchange interactions via its larger ionic radius and polarizability.

Magnetic Materials Low-Temperature Physics Coordination Chemistry

Electrochemical Reduction Potential: CoBr₂ vs. Cobalt-Salen Complexes

Cyclic voltammetry of CoBr₂ in DMF at a platinum electrode (scan rate 0.5 V s⁻¹) reveals an irreversible reduction wave at E_R1 = -1.17 V vs. SCE [1]. This potential is distinct from that of cobalt-salen complexes (e.g., CoIII/CoII at -0.19 V vs. Ag/AgCl [2]), enabling selective electrogeneration of Co(I) species for aryl halide activation without interference from ligand-centered redox processes.

Electrochemistry Electrosynthesis Redox Catalysis

Sublimation Enthalpy: CoBr₂ vs. NiBr₂

The standard sublimation enthalpy of CoBr₂ is Δ_subH°(298) = 216 ± 1 kJ mol⁻¹, as determined by torsion and Knudsen effusion methods [1]. This is significantly lower than that of NiBr₂ (226 ± 1 kJ mol⁻¹), indicating that CoBr₂ sublimes more readily under identical thermal conditions, a critical parameter for vapor deposition techniques.

Vapor Deposition Materials Processing Thermodynamics

Optimal Application Scenarios for Cobaltous Bromide (CAS 7789-43-7) Based on Verified Differentiation


Electrochemical Cross-Coupling Reactions Requiring Selective Co(I) Generation

Leverage CoBr₂ in electrosynthetic protocols where the in-situ generation of Co(I) species at -1.17 V vs. SCE is desired. The bromide ligand stabilizes the electrogenerated Co(I) intermediate sufficiently for oxidative addition with aryl halides, enabling catalytic cycles that are inaccessible with cobalt chloride precursors that exhibit different reduction behavior [1].

Vapor-Phase Catalyst Preparation via Sublimation

Utilize CoBr₂ as a volatile cobalt source for sublimation-based catalyst synthesis onto zeolite supports (e.g., H-MFI). The higher vapor pressure of CoBr₂ compared to CoCl₂ allows for lower sublimation temperatures and more uniform deposition of cobalt sites [1]. The lower sublimation enthalpy relative to NiBr₂ further reduces energy input during processing [2].

Low-Temperature Magnetic Material Synthesis and Study

Employ CoBr₂ hydrates as model systems for investigating antiferromagnetic superexchange interactions. CoBr₂·2H₂O exhibits a susceptibility maximum at 9.5 K, distinct from the chloride analog, providing a tunable parameter for studying low-dimensional magnetism and metamagnetic transitions at fields near 13.5 kG [1].

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